4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Overview
Description
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and an amide group derived from 2,2-dimethylpropanoic acid. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: Cyclohexanone and 2,2-dimethylpropanoic acid chloride are commonly used as starting materials.
Amide Formation: Cyclohexanone is first converted to cyclohexanone oxime through reaction with hydroxylamine. The oxime is then reacted with 2,2-dimethylpropanoic acid chloride to form the amide intermediate.
Carboxylation: The amide intermediate undergoes carboxylation to introduce the carboxylic acid group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid is structurally similar to other cyclohexane derivatives with amide and carboxylic acid groups. Some similar compounds include:
Cyclohexanecarboxylic acid: Lacks the amide group.
2,2-Dimethylpropanamide: Lacks the cyclohexane ring.
Cyclohexanecarboxamide: Lacks the 2,2-dimethylpropanoic acid moiety.
Uniqueness: The combination of the cyclohexane ring with both an amide and a carboxylic acid group makes this compound unique, providing it with distinct chemical properties and reactivity compared to its similar counterparts.
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Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJJESNLJSMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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